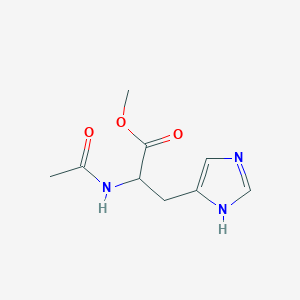

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate

説明

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazole derivatives is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses dehydrogenation of imidazolines .

Industrial Production Methods

In industrial settings, the production of imidazole derivatives often employs high-throughput methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Catalysts like Schiff’s base complex nickel (Ni-C) are used to enhance the efficiency of the reactions .

化学反応の分析

Types of Reactions

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms.

科学的研究の応用

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Acts as a ligand in enzyme studies and protein interactions.

Industry: Used in the production of polymers and other advanced materials.

作用機序

The mechanism of action of (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

類似化合物との比較

Similar Compounds

Histidine: An amino acid with an imidazole side chain.

Imidazole: The parent compound of the imidazole family.

Metronidazole: An antibiotic with an imidazole ring.

Uniqueness

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Unlike simple imidazole, this compound has an acetamido group that enhances its solubility and reactivity in biological systems .

生物活性

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate, with the CAS number 36097-48-0, is a compound of interest due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₄N₂O₃, and it has a molecular weight of 186.22 g/mol. The compound features an imidazole ring, which is known for its role in biological activity, particularly in enzyme inhibition and receptor modulation.

Structural Formula

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific proteases, which play crucial roles in viral replication and pathogenesis. For instance, it may target papain-like proteases (PLpro), critical in the life cycle of viruses such as SARS-CoV-2 .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. In vitro tests have demonstrated its ability to induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated .

- Immunomodulatory Effects : There is emerging evidence that compounds with imidazole rings can modulate immune responses, potentially enhancing or suppressing certain pathways depending on the context of use .

Efficacy Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

Case Study 1: Antiviral Activity

In a study focusing on the inhibition of SARS-CoV-2, this compound was evaluated alongside other compounds. The results indicated that it effectively inhibited the PLpro enzyme with an IC50 value of approximately 76 nM. This suggests a potent mechanism for reducing viral replication and enhancing host immune response pathways .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer properties of this compound against various cancer cell lines. The study reported an EC50 value of 14.5 µM for inducing apoptosis in these cells. Further mechanistic studies are needed to clarify how this compound triggers apoptotic pathways and its potential as a therapeutic agent in oncology .

特性

IUPAC Name |

methyl 2-acetamido-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-6(13)12-8(9(14)15-2)3-7-4-10-5-11-7/h4-5,8H,3H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHBBEZPJALIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903168 | |

| Record name | NoName_3767 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36097-48-0 | |

| Record name | NSC232063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: Can Acetyl-L-histidine methyl ester be used to study the reactions of histidine residues in proteins with aldehydes?

A1: Yes, Acetyl-L-histidine methyl ester can serve as a valuable model compound to investigate how histidine residues in proteins react with aldehydes, specifically epoxyalkenals. Research has shown that this compound reacts with 4,5(E)-epoxy-2(E)-heptenal, forming a specific adduct: N(α)-acetyl-1-[1'-(1'',2''-epoxybutyl)-3'-hydroxypropyl]-L-histidine methyl ester. [] This adduct formation was then utilized to develop a method for quantifying 4,5(E)-epoxy-2(E)-heptenal-histidine adducts in protein hydrolysates. [] This highlights the utility of Acetyl-L-histidine methyl ester in understanding protein modification by aldehydes.

Q2: What is the impact of using diazomethane for esterification of compounds containing both carboxylic acid and imidazole groups, like Acetyl-L-histidine?

A2: While diazomethane is a common reagent for esterifying carboxylic acids, its use with compounds containing both carboxylic acid and imidazole groups, such as Acetyl-L-histidine, requires careful consideration. Research indicates that diazomethane not only esterifies the carboxylic acid group to form Acetyl-L-histidine methyl ester but can also methylate the imidazole ring. [] This leads to the formation of additional byproducts like [S] Nα-acetyl-1-methylimidazole-4-alanine methyl ester and [S] Nα-acetyl-1-methylimidazole-5-alanine methyl ester. [] Therefore, when using diazomethane for esterification in such cases, it's important to be aware of potential byproducts and consider appropriate purification strategies.

Q3: How does the use of D2O as a solvent affect the determination of the acid dissociation constant (pKa) of histidine-containing peptides using Nuclear Magnetic Resonance (NMR) spectroscopy?

A3: Using D2O as a solvent in NMR-based pKa determination of histidine-containing peptides requires a specific correction factor. Research using Nα-acetyl-L-histidine methyl ester as a model compound showed that the pKa value measured in D2O differed from that measured in H2O. [] This difference necessitates a correction of -0.25 units for pKa values calculated from chemical shifts in D2O versus apparent pH meter readings. [] This correction factor ensures accurate determination of pKa values for histidine-containing peptides when using D2O as the solvent in NMR titration experiments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。